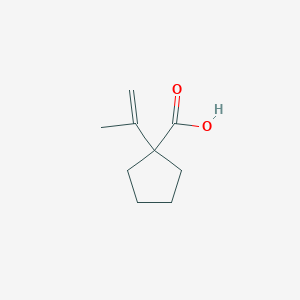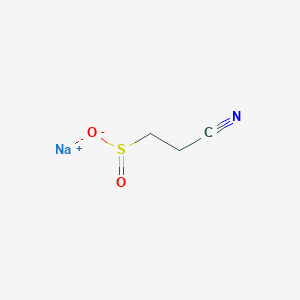
Sodium 2-cyanoethane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-cyanoethane-1-sulfinate is an organosulfur compound that has gained attention due to its versatile reactivity and applications in various fields. It is a member of the sodium sulfinate family, which are known for their ability to participate in a wide range of chemical reactions, making them valuable building blocks in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-cyanoethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyanoethane-1-sulfonyl chloride with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of this compound and sodium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-cyanoethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve mild temperatures and aqueous or organic solvents .
Major Products Formed
Major products formed from reactions with this compound include sulfonic acids, thiols, sulfonamides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Sodium 2-cyanoethane-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 2-cyanoethane-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including carbon, nitrogen, and sulfur atoms. This reactivity allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium 2-cyanoethane-1-sulfinate include other sodium sulfinates, such as sodium methanesulfinate and sodium benzenesulfinate .
Uniqueness
What sets this compound apart from other sodium sulfinates is its unique cyano group, which imparts distinct reactivity and allows for the formation of a wider range of products. This makes it particularly valuable in the synthesis of complex organosulfur compounds .
Propriétés
Formule moléculaire |
C3H4NNaO2S |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
sodium;2-cyanoethanesulfinate |
InChI |
InChI=1S/C3H5NO2S.Na/c4-2-1-3-7(5)6;/h1,3H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
VIJZSRLCERKIGY-UHFFFAOYSA-M |
SMILES canonique |
C(CS(=O)[O-])C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


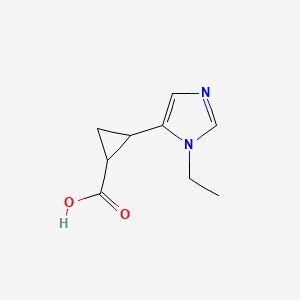
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)


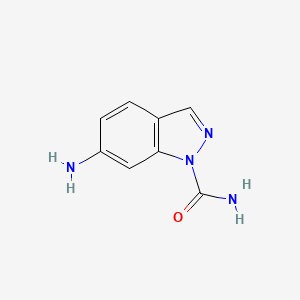
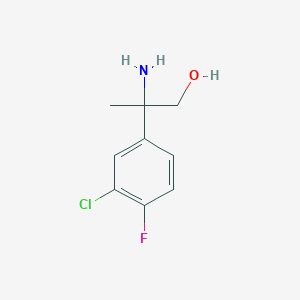
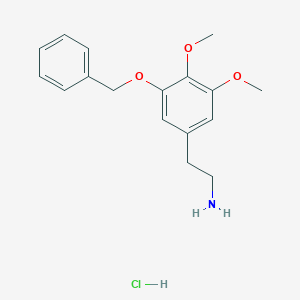
![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)


